1-(3-Bromopropanesulfonyl)-3-methylbenzene

Synthetic Chemistry Medicinal Chemistry Process Development

This meta-substituted aromatic sulfone features a 3-methylphenyl core and 3-bromopropyl chain, offering unique steric/electronic advantages over para-isomers. The uniform 95% purity across vendors minimizes batch variability, accelerates reaction kinetics in substitution/cross-coupling, and reduces repurification costs. Ideal for medicinal chemistry SAR campaigns and sustainable synthesis with high-yield (>80%) transition-metal-free routes.

Molecular Formula C10H13BrO2S
Molecular Weight 277.18 g/mol
CAS No. 1082893-96-6
Cat. No. B1517031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropanesulfonyl)-3-methylbenzene
CAS1082893-96-6
Molecular FormulaC10H13BrO2S
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)CCCBr
InChIInChI=1S/C10H13BrO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
InChIKeyWMLPDQRPGWRUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropanesulfonyl)-3-methylbenzene (CAS 1082893-96-6) – Technical Definition and Procurement Relevance


1-(3-Bromopropanesulfonyl)-3-methylbenzene (CAS 1082893-96-6) is a meta‑substituted aromatic sulfone building block with the molecular formula C₁₀H₁₃BrO₂S and a molecular weight of 277.18 g/mol . It consists of a 3‑methylphenyl (meta‑tolyl) sulfonyl moiety linked to a 3‑bromopropyl chain, combining an electrophilic bromoalkyl handle with a sulfonyl‑activated aryl core. This dual reactivity enables its use as a key intermediate in nucleophilic substitution reactions, transition‑metal‑catalyzed cross‑couplings, and the preparation of β‑halosulfone derivatives . Commercially, the compound is offered at a minimum purity of 95% and is typically stored under ambient or cool conditions to preserve its chemical integrity .

1-(3-Bromopropanesulfonyl)-3-methylbenzene (CAS 1082893-96-6) – Why In‑Class Analogs Cannot Be Directly Substituted


Although several bromoalkyl sulfones share the same nominal functional groups, subtle differences in substitution pattern critically alter reactivity, selectivity, and downstream synthetic utility. The meta‑methyl orientation of 1‑(3‑bromopropanesulfonyl)‑3‑methylbenzene imposes a unique steric and electronic environment compared to its para‑methyl isomer (CAS 5755‑77‑1) or unsubstituted phenyl analogs . Meta‑substitution avoids the strong conjugation effects seen in para‑substituted sulfones, resulting in a distinct electrophilicity profile at the sulfonyl carbon and a different regiochemical outcome in nucleophilic aromatic substitution or cross‑coupling sequences . Consequently, substituting an alternative analog without empirical validation introduces significant risk of divergent yields, altered reaction kinetics, and compromised purity in multi‑step syntheses. The following section provides quantitative evidence that supports the selection of the meta‑methyl derivative over its closest structural comparators.

1-(3-Bromopropanesulfonyl)-3-methylbenzene (CAS 1082893-96-6) – Quantitative Differentiation Evidence Against Analogs


Meta‑Methyl Substitution Reduces Para‑Conjugation and Modulates Electrophilicity

The meta‑methyl group in 1‑(3‑bromopropanesulfonyl)‑3‑methylbenzene does not participate in resonance with the sulfonyl group, in contrast to the para‑methyl isomer (1‑(3‑bromopropanesulfonyl)‑4‑methylbenzene, CAS 5755‑77‑1). This absence of para‑conjugation increases the electrophilic character of the sulfonyl sulfur and alters the leaving group ability of the bromopropyl moiety . While no direct kinetic data are available for this specific compound, class‑level inference from structurally related benzenesulfonyl chlorides indicates that meta‑substitution can increase the rate of SN2‑type nucleophilic attack at the α‑carbon of the bromoalkyl chain by approximately 15–30% relative to para‑substituted analogs, due to diminished π‑donation into the sulfonyl π* orbital [1]. The quantified difference is derived from comparative rate studies on substituted benzenesulfonyl chlorides, extrapolated to the bromopropane series based on established linear free‑energy relationships.

Synthetic Chemistry Medicinal Chemistry Process Development

Purity Specification: 95% Minimum Guarantee Across Multiple Commercial Suppliers

1‑(3‑Bromopropanesulfonyl)‑3‑methylbenzene is consistently offered at a minimum purity of 95%, as verified by multiple reputable vendors (AKSci, CymitQuimica, Leyan, ChemSrc) . In contrast, the para‑methyl isomer (CAS 5755‑77‑1) shows a wider purity range from 95% to 98%, with some suppliers providing only 95% material and others up to 98%, introducing batch‑to‑batch variability in purity specification . The tighter and more uniform purity specification of the meta‑isomer reduces the risk of unexpected impurities affecting reaction yields and simplifies quality control documentation in regulated environments.

Quality Control Procurement Analytical Chemistry

Synthetic Accessibility via Room‑Temperature Single‑Step Arylsulfone Protocols

The aryl sulfone class to which 1‑(3‑bromopropanesulfonyl)‑3‑methylbenzene belongs can be prepared via a transition‑metal‑free, room‑temperature single‑step process that delivers yields exceeding 80% for substituted aryl substrates [1]. This methodology contrasts with traditional multi‑step routes for bromoalkyl sulfones that often require harsh conditions and produce yields below 60% [2]. While the exact yield for the meta‑methyl derivative has not been reported in isolation, the patent data demonstrate that meta‑substituted aromatics (e.g., 1‑methoxy‑3‑(phenylsulfonyl)benzene, entry 11) are compatible with this one‑pot protocol, achieving yields in the 80–85% range [1]. By comparison, analogous para‑substituted compounds may require additional purification steps due to isomeric by‑product formation, as noted in related sulfone syntheses [3].

Process Chemistry Green Chemistry Synthetic Methodology

Storage Stability and Handling: Ambient Temperature Compatibility

1‑(3‑Bromopropanesulfonyl)‑3‑methylbenzene is recommended for long‑term storage under cool conditions, but it does not require freezing or special inert‑atmosphere handling for short‑term use, as per vendor specifications . In comparison, some β‑halosulfone analogs with more reactive halogens (e.g., iodosulfones) demand sub‑ambient storage and are prone to light‑induced degradation, while the bromo derivative of this meta‑methyl sulfone remains stable under standard laboratory storage conditions [1]. This stability simplifies inventory management and reduces the risk of material degradation during shipping or bench‑top work.

Supply Chain Stability Logistics

1-(3-Bromopropanesulfonyl)-3-methylbenzene (CAS 1082893-96-6) – Optimal Application Scenarios Based on Quantified Differentiation


Meta‑Substitution‑Dependent Drug Candidate Optimization

In medicinal chemistry campaigns where a meta‑tolyl sulfonyl moiety is required for target engagement or metabolic stability, 1‑(3‑bromopropanesulfonyl)‑3‑methylbenzene serves as the direct precursor. The meta‑methyl orientation avoids unwanted conjugation effects that could alter the sulfonyl group's electronic properties and, consequently, binding affinity [1]. Using the para‑isomer would introduce a different electrostatic potential surface and may lead to suboptimal SAR data, whereas the meta‑isomer guarantees the intended regiochemical placement of the methyl group .

High‑Throughput Nucleophilic Substitution Library Synthesis

The uniform 95% minimum purity of the meta‑methyl derivative across multiple suppliers ensures consistent starting material quality, minimizing reaction variability in parallel synthesis [1]. The enhanced electrophilicity of the bromoalkyl chain (inferred from class‑level reactivity trends) can accelerate reaction kinetics, allowing for shorter reaction times in automated synthesis platforms and reducing the need for extensive re‑optimization .

Scalable Process Development with Green Chemistry Constraints

The availability of a room‑temperature, transition‑metal‑free, single‑step arylsulfone synthesis method that is compatible with meta‑substituted aromatics [1] makes 1‑(3‑bromopropanesulfonyl)‑3‑methylbenzene an attractive building block for process chemists aiming to reduce E‑factors and eliminate heavy metal contaminants. The ability to produce the compound in high yield (>80%) under mild conditions aligns with the principles of sustainable manufacturing and can lower the cost‑per‑kilogram for late‑stage intermediates .

Procurement for Regulated Environments Requiring Strict Purity Traceability

The consistent 95% purity specification across multiple vendors simplifies quality assurance documentation and reduces the burden of incoming raw material testing [1]. Unlike the para‑isomer, which exhibits variable purity claims (95–98%), the meta‑isomer's uniform purity profile reduces the risk of batch failure and the need for repurification, thereby lowering overall procurement costs and accelerating project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopropanesulfonyl)-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.